5,5-dimethyl-2-thioxoimidazolidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-5(2)3(8)6-4(9)7-5/h1-2H3,(H2,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAASNVWPNBKDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=S)N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388234 |

Source

|

| Record name | NSC100467 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15998-93-3 |

Source

|

| Record name | NSC138159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC100467 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC100467 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5,5-dimethyl-2-thioxoimidazolidin-4-one

This guide provides a comprehensive overview of the synthesis and detailed characterization of 5,5-dimethyl-2-thioxoimidazolidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Known commonly as 5,5-dimethylthiohydantoin, this molecule serves as a valuable scaffold for developing pharmacologically active agents. Thiohydantoin derivatives are known to possess a wide range of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2] This document is intended for researchers and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

The Synthetic Pathway: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a one-pot reaction analogous to the Bucherer-Bergs synthesis. This method leverages readily available starting materials: acetone, an alkali metal cyanide (e.g., potassium cyanide), and a sulfur source like ammonium thiocyanate.

Principle of the Synthesis

The core of the reaction involves the formation of an α-aminonitrile from acetone, which then undergoes cyclization with a thiocyanate species. The gem-dimethyl substitution at the C5 position is introduced directly from the acetone precursor, providing steric bulk that can influence the molecule's biological activity and solid-state properties.[2] The choice of a one-pot synthesis is deliberate; it enhances efficiency by minimizing the isolation of intermediates, which can be unstable, thereby improving the overall yield and reducing process time.

Reaction Mechanism

The reaction proceeds through several key steps, starting with the formation of acetone cyanohydrin, followed by the introduction of an amino group and subsequent cyclization.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for robustness and reproducibility.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

-

Heating mantle with temperature control.

-

Acetone (ACS grade)

-

Potassium Cyanide (KCN)

-

Ammonium Thiocyanate (NH₄SCN)

-

Ethanol (95%)

-

Water (deionized)

-

Hydrochloric Acid (HCl, concentrated)

-

Standard glassware for work-up and recrystallization.

Procedure:

-

Reaction Setup: In a 500 mL three-necked flask, prepare a solution of ammonium thiocyanate (0.25 mol) and potassium cyanide (0.25 mol) in 150 mL of 50% aqueous ethanol.

-

Scientist's Insight: The aqueous ethanol solvent system is critical. It ensures the solubility of both the inorganic salts and the organic acetone precursor, creating a homogenous reaction environment essential for high yields.

-

-

Addition of Acetone: Cool the flask in an ice bath. Slowly add acetone (0.25 mol) to the stirred solution over 30 minutes using a dropping funnel. Ensure the temperature is maintained below 10 °C during the addition.

-

Causality: The initial reaction to form the cyanohydrin is exothermic. Slow, cooled addition prevents runaway reactions and the potential for hydrogen cyanide (HCN) gas evolution, a critical safety consideration.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Then, heat the mixture to a gentle reflux (approximately 60-70 °C) for 3 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. A precipitate may form. Slowly and carefully acidify the mixture with concentrated HCl to pH 2-3 while cooling in an ice bath. This step must be performed in a well-ventilated fume hood.

-

Trustworthiness: Acidification protonates the intermediate and facilitates the final cyclization and precipitation of the product. The fume hood is mandatory due to the potential release of residual HCN.

-

-

Purification: Filter the resulting crude solid using a Büchner funnel and wash it with cold water to remove inorganic salts.

-

Recrystallization: Purify the crude product by recrystallization from hot ethanol or an ethanol/water mixture. Dissolve the solid in a minimal amount of hot solvent, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals. Dry the pure white crystals in a vacuum oven. A typical yield is in the range of 70-80%.

Comprehensive Characterization

Characterization is essential to confirm the structure and purity of the synthesized this compound. The following workflow outlines the logical progression from a purified solid to a fully validated compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a molecular "fingerprint" that is invaluable for structural confirmation.

Protocol:

-

Prepare a sample by mixing a small amount of the dried product with potassium bromide (KBr) and pressing it into a thin pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

Data Interpretation: The IR spectrum is characterized by several key absorption bands. The presence of both N-H and C=O groups is a hallmark of the imidazolidinone ring system.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3250 - 3150 | N-H | Stretch | Medium, Broad |

| 2980 - 2940 | C(sp³)-H (methyl) | Stretch | Medium |

| 1750 - 1720 | C=O (amide I band) | Stretch | Strong, Sharp |

| 1550 - 1510 | N-H | Bend | Medium |

| 1250 - 1200 | C=S (thiocarbonyl) | Stretch | Medium-Strong |

Table 1: Characteristic IR Absorption Bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and chemical environment of each atom.

Protocol:

-

Dissolve approximately 10-15 mg of the pure compound in 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

¹H NMR Data Interpretation: The proton NMR spectrum is expected to be simple due to the molecule's symmetry.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | Singlet | 1H | N(1)-H |

| ~10.5 - 11.5 | Singlet | 1H | N(3)-H |

| ~1.40 | Singlet | 6H | -C(CH₃ )₂ |

Table 2: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆).

-

Scientist's Insight: The two N-H protons are distinct and will appear as separate singlets. Their chemical shifts are highly dependent on the solvent and concentration. The six methyl protons are chemically equivalent due to free rotation and appear as a single sharp peak.

¹³C NMR Data Interpretation: The carbon NMR spectrum will confirm the presence of the four unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | C =S (C2) |

| ~173 | C =O (C4) |

| ~60 | C (CH₃)₂ (C5) |

| ~25 | -C(CH₃ )₂ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for precise mass determination.

Data Interpretation:

-

Molecular Ion Peak: The primary piece of information is the molecular ion peak. For C₅H₈N₂OS, the expected monoisotopic mass is approximately 144.0357 Da.[3]

-

Expected Adducts (ESI): In positive ion mode, look for the protonated molecule [M+H]⁺ at m/z ≈ 145.0435 and the sodium adduct [M+Na]⁺ at m/z ≈ 167.0255.

-

Fragmentation (EI): Common fragmentation pathways may include the loss of the thiocarbonyl group or cleavage of the ring structure, which can help in confirming the molecular scaffold.

Applications and Significance

This compound is more than a synthetic curiosity; it is a key building block in the development of new therapeutic agents. The thiohydantoin core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.[2] Derivatives have been investigated for a variety of uses, including:

-

Anticonvulsant agents [1]

-

Antimicrobial and antifungal drugs [4]

-

Anticancer therapeutics [2]

-

Agrochemicals [5]

The gem-dimethyl group at the C5 position provides a synthetically accessible point for further functionalization and can enhance the lipophilicity of derivatives, a key parameter in drug design.

References

spectroscopic analysis of 5,5-dimethyl-2-thioxoimidazolidin-4-one

An In-Depth Technical Guide to the Spectroscopic Analysis of 5,5-dimethyl-2-thioxoimidazolidin-4-one

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a derivative of thiohydantoin, represents a significant scaffold in medicinal chemistry. Thiohydantoins are recognized for a wide spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2] A thorough understanding of the molecular structure is paramount for drug development, and spectroscopic analysis provides the foundational data for structural elucidation and purity assessment. This guide offers a detailed examination of the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—as applied to the characterization of this compound. We will explore the causality behind experimental choices, provide validated protocols, and interpret the resulting spectral data, offering a holistic view for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

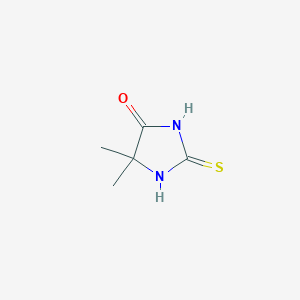

A precise understanding of the subject molecule is the logical starting point for any analytical investigation. The structure of this compound features a five-membered imidazolidine ring with two methyl groups at the C5 position, a carbonyl group at C4, and a thiocarbonyl group at C2.

Figure 1: Chemical structure of this compound.

The fundamental physicochemical properties are essential for sample handling, solvent selection, and data interpretation.[3][4]

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂OS | |

| Molecular Weight | 144.19 g/mol | Calculated |

| CAS Number | 15998-93-3 | |

| Physical Form | Typically a solid (e.g., liquid noted in one source) | |

| Purity (Typical) | ≥95% | |

| InChI Key | QSAASNVWPNBKDI-UHFFFAOYSA-N |

Infrared (IR) Spectroscopy: Probing Functional Groups

2.1. Theoretical Basis IR spectroscopy is a cornerstone technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands. For this compound, IR is instrumental in confirming the presence of key functional groups: N-H (amine), C=O (amide carbonyl), and C=S (thiocarbonyl).

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR) The ATR method is preferred for its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and performing a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ to achieve an adequate signal-to-noise ratio.

-

Data Processing: Perform a baseline correction and peak-picking analysis on the acquired spectrum.

Figure 2: Workflow for IR spectroscopic analysis using ATR.

2.3. Data Interpretation The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The precise positions can vary slightly based on the physical state (solid-state packing effects) but generally fall within predictable ranges.[1][5]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Appearance |

| 3250–3150 | N-H Stretch | Amide / Thioamide | Broad to medium intensity |

| 2980–2940 | C-H Stretch (sp³) | Methyl (CH₃) | Medium to sharp peaks |

| ~1740 | C=O Stretch | Amide (in 5-membered ring) | Strong, sharp peak |

| 1550–1500 | N-H Bend / C-N Stretch | Amide II | Medium intensity |

| 1250–1200 | C=S Stretch | Thioamide | Medium to strong intensity |

The strong absorption around 1740 cm⁻¹ is a definitive indicator of the cyclic amide carbonyl group, while the broad band above 3100 cm⁻¹ confirms the N-H protons. The C=S stretch is often coupled with other vibrations and can be found in the fingerprint region, with a peak around 1226 cm⁻¹ being reported for a similar thiohydantoin structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

3.1. Theoretical Basis NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field, these nuclei align in specific spin states. Irradiation with radiofrequency energy can induce transitions between these states, and the exact frequency required is highly sensitive to the local electronic environment of each nucleus. This sensitivity allows us to map the connectivity and spatial relationships of atoms.

3.2. Experimental Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often an excellent choice for thiohydantoins due to its ability to dissolve polar compounds and prevent the rapid exchange of N-H protons, making them observable.[6]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned to the specific nucleus being observed (¹H or ¹³C).

-

Shimming: The magnetic field is homogenized (shimmed) to ensure high resolution.

-

Data Acquisition: A standard pulse sequence is executed. For ¹H NMR, a simple pulse-acquire sequence is sufficient. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.[6]

-

Data Processing: The raw data (Free Induction Decay, or FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied.

Figure 3: General workflow for NMR spectroscopic analysis.

3.3. Data Interpretation The symmetry of this compound simplifies its NMR spectra considerably.

¹H NMR Spectrum: Due to the gem-dimethyl groups at C5, the two methyl groups are chemically equivalent. The two N-H protons are in different environments (one adjacent to C=O, the other to C=S) and should appear as distinct signals.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet (broad) | 1H | NH (adjacent to C=S) | Thioamide protons are typically deshielded. |

| ~8.0 | Singlet (broad) | 1H | NH (adjacent to C=O) | Amide protons are deshielded, but usually less so than thioamide protons. |

| ~1.4 | Singlet | 6H | C(CH ₃)₂ | Protons on sp³ carbons adjacent to a quaternary center. |

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments.

| Predicted δ (ppm) | Assignment | Rationale |

| ~180 | C =S | Thiocarbonyl carbons are significantly deshielded and appear far downfield. |

| ~170 | C =O | Carbonyl carbons of amides are also deshielded. |

| ~60 | C (CH₃)₂ | Quaternary sp³ carbon (C5). |

| ~25 | C(C H₃)₂ | sp³ methyl carbons. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

4.1. Theoretical Basis Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is the definitive method for determining the molecular weight of a compound. In the most common technique, Electron Ionization (EI), the sample is bombarded with high-energy electrons, causing it to ionize and often fragment in a reproducible manner. This fragmentation pattern provides a "molecular fingerprint" that can be used for structural elucidation.

4.2. Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the instrument's ion source, typically via a direct insertion probe for solids, where it is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded by a beam of electrons (typically at 70 eV), leading to the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: Excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Figure 4: Workflow for mass spectrometry analysis.

4.3. Data Interpretation The mass spectrum provides the molecular weight and structural clues from fragmentation patterns.

| m/z Value | Ion | Interpretation |

| 144 | [M]⁺• | Molecular Ion Peak: Confirms the molecular weight of the compound. |

| 129 | [M - CH₃]⁺ | Loss of a methyl radical, a common fragmentation for gem-dimethyl compounds. |

| 86 | [M - HNCS - H]⁺ | Fragmentation involving the loss of isothiocyanic acid, characteristic of the thioamide moiety. |

| 58 | [C₃H₆N]⁺ | A potential fragment resulting from ring cleavage. |

The presence of the molecular ion peak at m/z 144 is the most crucial piece of information. The stability of the molecular ion can be decreased in some thio-compounds, but it should be observable.[7] High-resolution mass spectrometry (HRMS) could further be used to confirm the elemental composition (C₅H₈N₂OS) with high accuracy.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

5.1. Theoretical Basis UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower-energy (bonding or non-bonding) orbitals to higher-energy (anti-bonding) orbitals. The presence of chromophores—unsaturated functional groups like C=O and C=S—gives rise to characteristic absorption bands. Specifically, we expect to see n→π* (non-bonding to anti-bonding pi) and π→π* (bonding pi to anti-bonding pi) transitions.[8][9]

5.2. Experimental Protocol

-

Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (typically >200 nm) and dissolves the sample. Ethanol or methanol are common choices.

-

Solution Preparation: Prepare a dilute solution of the sample (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).

-

Instrument Setup: Use a matched pair of cuvettes (typically quartz). Fill one with the pure solvent (the blank) and the other with the sample solution.

-

Baseline Correction: Place the blank cuvette in the spectrophotometer and run a baseline scan to zero the instrument.

-

Data Acquisition: Replace the blank with the sample cuvette and scan the absorbance over the desired wavelength range (e.g., 200–400 nm). The instrument will plot absorbance versus wavelength.

Figure 5: Workflow for UV-Vis spectroscopic analysis.

5.3. Data Interpretation The UV-Vis spectrum will show absorption maxima (λ_max) corresponding to the electronic transitions within the molecule's chromophores.

| Predicted λ_max (nm) | Electronic Transition | Chromophore |

| ~260-290 | π → π | C=S (Thioamide) |

| ~210-230 | π → π | C=O (Amide) |

| >300 | n → π | C=S (Thioamide) |

| ~230-250 | n → π | C=O (Amide) |

The C=S group is a strong chromophore, and its π→π* transition is expected to be a dominant feature in the spectrum. The n→π* transitions are typically weaker in intensity. The exact λ_max values are sensitive to the solvent used, as solvent polarity can stabilize the ground or excited states differently.[10]

Conclusion

The comprehensive relies on the synergistic application of multiple techniques. IR spectroscopy confirms the presence of essential functional groups, while ¹H and ¹³C NMR provide a detailed map of the molecular skeleton. Mass spectrometry validates the molecular weight and offers insights into fragmentation pathways, and UV-Vis spectroscopy probes the electronic structure of the chromophoric system. Together, these methods provide an unambiguous structural confirmation and a robust analytical package for quality control, essential for advancing the study of this and related compounds in medicinal chemistry and drug development.

References

-

Aziz, H., Saeed, A., & Simpson, J. (2018). 5,5-Diphenyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate. IUCrData, 3, x181010. [Link]

-

Venkatapathya, K., Magesh, C. J., Lavanyaa, G., Perumalb, P. T., & Sathishkumarc, R. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones. The Royal Society of Chemistry. [Link]

-

SpectraBase. (n.d.). 5,5-Dimethyl-3-(2,3-dimethyl-phenyl)-2-thioxo-4-imidazolidinone. Retrieved from [Link]

-

El-Faham, A., et al. (2021). Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II) and Ni(II) complexes. Biblioteka Nauki. [Link]

-

NIST. (n.d.). 4-Imidazolidinone, 5-methyl-2-thioxo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Supporting Information for publications. (n.d.). General experimental procedures. Source provided via search tool. [Link]

-

Chemical Review and Letters. (2023). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole-4-one derivatives. [Link]

-

Aziz, H., Saeed, A., & Simpson, J. (2018). 5,5-Diphenyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of 5,5-diphenyl-2-thioxoimidazolidin-4-one. [Link]

-

White, A. W., et al. (2014). Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. Journal of Medicinal Chemistry, 57(23), 10095–10113. [Link]

-

Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1953. [Link]

-

ResearchGate. (n.d.). UV–Vis spectra of a4 in DMSO and DMSO/H2O mixtures. [Link]

-

ResearchGate. (n.d.). 'H NMR Chemical Shifts ofThioxoarylidene-l-methylimidazolidines (2). [Link]

-

Fiveable. (n.d.). Medicinal Chemistry Class Notes: Physicochemical properties. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis spectra (190-900 nm) of [M(dmit)2]−1 and [M(dmio)2]−1, 10−5 M in acetone. [Link]

-

PubChemLite. (n.d.). 5,5-dimethyl-2-thioxo-4-oxazolidinone (C5H7NO2S). Retrieved from [Link]

-

NIST. (n.d.). 2,4-Imidazolidinedione, 5,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). The influence of conformational state on UV/vis spectra of thiazolidin-4-one derivatives. [Link]

-

SIELC Technologies. (2018). 4-Thiazolidinone, 5,5-dimethyl-2-thioxo-. [Link]

-

Asian Journal of Pharmacy and Technology. (2018). Physico-chemical Properties of Solid Drugs: A Review. [Link]

-

ResearchGate. (n.d.). Mechanistic studies a, UV/Vis spectroscopy shows that thioxanthone.... [Link]

-

Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

-

Springer. (n.d.). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. [Link]

-

SciELO. (2024). Article on chemical and biological potential of Dipteryx lacunifera. [Link]

-

NIH. (n.d.). Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). [Link]

-

PubChem. (n.d.). 2-Thioxo-imidazolidin-4-one-5-propanamide. Retrieved from [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. ajptonline.com [ajptonline.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. thno.org [thno.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Diverse Biological Activities of 5,5-Dimethyl-2-thioxoimidazolidin-4-one Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 5,5-dimethyl-2-thioxoimidazolidin-4-one scaffold, a core heterocyclic structure, has emerged as a privileged motif in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a diverse library of derivatives exhibiting a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, with a focus on their potential as antimicrobial, anticancer, and anticonvulsant agents. Detailed experimental protocols and mechanistic insights are provided to empower researchers and drug development professionals in their quest for novel therapeutics.

Introduction: The this compound Core

The 2-thioxoimidazolidin-4-one ring system is a five-membered heterocycle that has garnered significant attention in the field of drug discovery. The incorporation of gem-dimethyl groups at the C5 position imparts specific conformational constraints and lipophilicity to the molecule, often influencing its biological activity and pharmacokinetic properties. This guide will delve into the rich pharmacology of derivatives built upon this specific 5,5-dimethylated scaffold.

Derivatives of 2-thioxoimidazolidin-4-one are known to possess a broad spectrum of pharmacological actions, including antibacterial, antifungal, antiviral, antithyroidal, anti-HIV, anti-tuberculosis, and anticonvulsant activities.[1] The versatility of this core structure allows for substitutions at various positions, enabling the fine-tuning of its biological profile.

Synthesis of this compound Derivatives

The synthesis of the core this compound and its subsequent derivatization are crucial steps in the exploration of their biological potential. A common synthetic route involves the cyclization of a thiourea derivative with an appropriate carbonyl compound.

For instance, a general synthesis of 3-substituted-5,5-dimethyl-2-thioxoimidazolidin-4-ones can be achieved through the reaction of an appropriate thiosemicarbazone with ethyl chloroacetate in the presence of a base like fused sodium acetate.[2] The thiosemicarbazones themselves are typically prepared by the condensation of a ketone or aldehyde with thiosemicarbazide.

Experimental Protocol: General Synthesis of 3-{[2,6-di(substituted)-1,3-dimethylpiperidin-4-ylidene]amino}-5,5-dimethyl-2-thioxoimidazolidin-4-one Derivatives

This protocol outlines a representative synthesis of a class of this compound derivatives.

Step 1: Synthesis of Thiosemicarbazone

-

A mixture of the desired substituted 2,6-diphenyl-1,3-dimethylpiperidin-4-one (0.1 mol) and thiosemicarbazide (0.1 mol) in ethanol is refluxed for 4-5 hours.

-

The reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried.

Step 2: Cyclization to form the 2-thioxoimidazolidin-4-one ring

-

The synthesized thiosemicarbazone (0.1 mol) is dissolved in ethanol.

-

Ethyl chloroacetate (0.1 mol) and fused sodium acetate (0.03 mol) are added to the solution.

-

The reaction mixture is heated under reflux for 7 hours.

-

After cooling to room temperature, the mixture is poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the final product.[2]

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the discovery of novel antibacterial and antifungal agents is of paramount importance. Derivatives of this compound have demonstrated promising activity against a range of pathogenic microorganisms.

Antibacterial Activity

Studies have shown that certain 2-thioxoimidazolidin-4-one derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][3] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.

Antifungal Activity

Several 2-thioxoimidazolidin-4-one derivatives have also been reported to possess significant antifungal properties.[1][3] The presence of specific substituents on the core scaffold can greatly influence the potency and spectrum of antifungal activity.

Table 1: Antimicrobial Activity of Selected 2-Thioxoimidazolidin-4-one Derivatives

| Compound | Test Organism | MIC (mg/mL) | Reference |

| Compound A | Staphylococcus aureus | 0.06 | [3] |

| Bacillus subtilis | 0.03 | [3] | |

| Escherichia coli | 0.12 | [3] | |

| Pseudomonas aeruginosa | 0.24 | [3] | |

| Compound B | Candida albicans | 0.015 | [3] |

| Aspergillus niger | 0.03 | [3] |

Note: The data presented here is for illustrative purposes and is based on studies of the broader 2-thioxoimidazolidin-4-one class. Specific data for 5,5-dimethyl derivatives should be consulted from relevant literature.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method

This protocol describes a standard method for evaluating the in vitro antimicrobial activity of synthesized compounds.

-

Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) to each well of a 96-well microtiter plate.

-

Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions directly in the microtiter plates to achieve a final concentration range (e.g., 0.008–0.48 mg/mL).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 10^5 CFU/mL).

-

Inoculation: Add 10 µL of the microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The search for novel and effective anticancer agents is a continuous effort in medicinal chemistry. The this compound scaffold has served as a template for the design of compounds with significant cytotoxic activity against various cancer cell lines.

Derivatives of this scaffold have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[4] For example, certain 2-thioxoimidazolidin-4-one derivatives have demonstrated cytotoxicity against the HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines.[4]

One study investigated the in vitro antitumor activity of a series of 2-thioxoimidazolidine derivatives and found that some compounds halted liver cancer cells at the G0/G1 phase and triggered apoptosis, while others caused colon cancer cells to be arrested at the S phase and undergo apoptosis.[4]

Table 2: Cytotoxic Activity of Selected 2-Thioxoimidazolidin-4-one Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Derivative 1 | HepG-2 (Liver) | 2.33 | [5] |

| Derivative 2 | MCF-7 (Breast) | 3.98 | [5] |

| Derivative 3 | HCT-116 (Colon) | 0.76 | [4] |

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^5 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. The development of new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing area of research. Several derivatives of the 2-thioxoimidazolidin-4-one and related thiazolidinone scaffolds have been synthesized and evaluated for their anticonvulsant properties.[6]

Studies have shown that some of these compounds exhibit anticonvulsant activity equal to or even superior to that of the established drug phenobarbital in animal models of seizures.[6] The mechanism of action of these compounds is thought to involve the modulation of ion channels or neurotransmitter systems in the central nervous system.

Diagram 1: General Structure-Activity Relationship (SAR) for Anticonvulsant Activity

Caption: Key structural features influencing anticonvulsant activity.

Experimental Protocol: Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a widely used animal model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

-

Animal Preparation: Use adult male mice or rats.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included.

-

Induction of Seizures: After a predetermined time (e.g., 30 or 60 minutes), deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Determination of ED50: The effective dose 50 (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the core ring. Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective compounds.

For instance, in the context of anticancer activity, the introduction of different heterocyclic moieties such as pyrazoles, triazoles, and benzoxazoles at the N3 position has been shown to significantly influence the cytotoxic potency against various cancer cell lines.[5] Similarly, for antimicrobial activity, the nature of the substituent on an attached aryl ring can dramatically alter the minimum inhibitory concentration (MIC) values.[3]

The future of drug discovery with this scaffold lies in the continued exploration of novel derivatives through combinatorial chemistry and structure-based drug design. The use of in silico methods, such as molecular docking, can aid in predicting the binding modes of these compounds with their biological targets, thereby guiding the synthesis of more effective drug candidates.

Diagram 2: A Representative Experimental Workflow for Drug Discovery

Caption: A streamlined workflow for the development of new drugs.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anticonvulsant properties, underscore its importance in medicinal chemistry. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and SAR of these compounds, offering valuable insights for researchers and drug development professionals. Further exploration of this chemical space, guided by rational drug design principles, is expected to yield novel drug candidates with improved efficacy and safety profiles.

References

- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIV

-

Mostafa, A. A., Al-Rahmah, A. N., Kumar, R. S., Manilal, A., & Idhayadhulla, A. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]

-

Al-Ostoot, F. H., Kandeel, M. M., & El-Gazzar, A. R. B. A. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry, 16(1), 25-40. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (1997). Synthesis and Anticonvulsant Activity of New Thiazolidinone and Thioxoimidazolidinone Derivatives Derived From Furochromones. Pharmazie, 52(12), 926-929. [Link]

-

El-Sayed, N. A. A., & Abdel-Aziz, M. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 12(1), 54. [Link]

-

Pitta, E., Tsolaki, E., Geronikaki, A., Fesatidou, M., & Kartsev, V. (2015). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm, 6(2), 365-373. [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. scialert.net [scialert.net]

- 3. mdpi.com [mdpi.com]

- 4. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of new thiazolidinone and thioxoimidazolidinone derivatives derived from furochromones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanistic Landscape of 5,5-disubstituted-2-thioxoimidazolidin-4-ones: A Case Study on 5,5-dimethyl-2-thioxoimidazolidin-4-one

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-thioxoimidazolidin-4-one, or 2-thiohydantoin, scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The functional diversity of this core is primarily dictated by the nature of the substituents, particularly at the C5 position. This guide provides a comprehensive analysis of the mechanistic possibilities for this class of compounds, with a specific focus on the under-characterized derivative, 5,5-dimethyl-2-thioxoimidazolidin-4-one. While direct mechanistic data for this specific analog is not yet prevalent in published literature, this document will extrapolate from closely related structures to provide a foundational understanding for future research. We will delve into established mechanisms of action for various 5,5-disubstituted-2-thiohydantoins, offer detailed experimental protocols for their synthesis and biological evaluation, and present visual workflows to guide discovery efforts.

Introduction: The 2-Thiohydantoin Core as a Versatile Pharmacophore

The 2-thiohydantoin ring system is a five-membered heterocycle that has been extensively explored as a pharmacophore in drug discovery. Its derivatives have been reported to possess a wide array of biological activities, including anticonvulsant, antiviral, anticancer, antimicrobial, and herbicidal properties.[1] The versatility of this scaffold lies in its synthetic tractability and the profound impact of substitutions on its biological targets. The substituents at the N1, N3, and C5 positions can be readily modified, allowing for the fine-tuning of physicochemical properties and target specificity.

The focus of this guide, this compound, represents a simple yet intriguing analog within this family. While commercially available for screening, its mechanism of action remains to be elucidated.[2][3][4] By examining the established activities of other C5-disubstituted analogs, we can construct a logical framework for investigating the potential therapeutic applications of this compound.

The Influence of C5-Substitution on the Mechanism of Action

The substituents at the C5 position of the 2-thiohydantoin ring play a critical role in defining the molecule's interaction with biological targets. This is largely due to their projection from the core scaffold, allowing them to engage with specific pockets in target proteins.

5,5-Diaryl Derivatives: Modulators of Nuclear Receptors and Enzymes

A prominent class of 5,5-disubstituted-2-thiohydantoins are the 5,5-diaryl derivatives. For instance, 5,5-diphenyl-2-thiohydantoin has been investigated for its potential as a hypolipidemic agent.[5] The bulky, hydrophobic phenyl groups are thought to be crucial for its activity.

5-Arylidene Derivatives: Targeting Cell Proliferation and Survival Pathways

Derivatives with a 5-arylidene substitution have shown significant promise as anticancer agents.[6] These compounds have been reported to inhibit cancer cell growth through various mechanisms, including the inhibition of the PI3K/AKT signaling pathway and the modulation of androgen receptor activity.[6] The planar arylidene group can participate in π-stacking interactions within protein binding sites, contributing to their inhibitory activity.

Herbicidal Activity of 5-Substituted Analogs

Interestingly, certain 5-substituted-2-thiohydantoin derivatives exhibit potent herbicidal activity. For example, 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters have been synthesized and shown to inhibit plant growth.[7] The proposed mechanism for some related hydantoin herbicides involves the inhibition of adenylosuccinate synthetase (AdSS), a key enzyme in purine biosynthesis.[7]

Postulated Mechanisms and Research Directions for this compound

Given the lack of specific data, we can hypothesize potential mechanisms for this compound based on the activities of its structural relatives. The small, non-aromatic dimethyl groups at the C5 position would likely favor interaction with different targets compared to the larger aryl or arylidene substituents.

Potential research avenues could include screening this compound for:

-

Antimicrobial and Antifungal Activity: The 2-thiohydantoin core is known to exhibit antimicrobial properties.[8][9] The 5,5-dimethyl substitution may confer specific activity against certain bacterial or fungal strains.

-

Enzyme Inhibition: The compact nature of the 5,5-dimethyl groups might allow the molecule to fit into the active sites of various enzymes. High-throughput screening against a panel of enzymes could reveal novel inhibitory activities.

-

Modulation of Ion Channels or Receptors: While less common for this scaffold, the possibility of interaction with membrane-bound proteins should not be discounted.

Experimental Protocols

To facilitate the investigation of this compound and other derivatives, we provide the following detailed protocols.

Synthesis of 5,5-disubstituted-2-thioxoimidazolidin-4-ones

This protocol is a general method that can be adapted for the synthesis of various 5,5-disubstituted-2-thiohydantoins.

Principle: The most common approach involves the condensation of an α-amino acid with a thiocyanate or isothiocyanate derivative.[10] A well-established one-pot synthesis involves the reaction of a ketone, an alkali metal cyanide, and ammonium thiocyanate.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting ketone (e.g., acetone for the synthesis of the 5,5-dimethyl derivative) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reagents: To the stirred solution, add an equimolar amount of potassium or sodium cyanide, followed by a molar excess (typically 2-3 equivalents) of ammonium thiocyanate.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the crude 2-thiohydantoin product.

-

Purification: Collect the precipitate by filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

In Vitro Anticancer Activity Screening: MTT Assay

This protocol describes a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.[11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (this compound) in a cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation and Visualization

Quantitative Data Summary

| Derivative Class | Example Compound | Biological Activity | Potency (IC₅₀/EC₅₀) | Reference |

| 5,5-Diaryl | 5,5-diphenyl-2-thiohydantoin | Hypolipidemic | Not specified | [5] |

| 5-Arylidene | 5-arylidene-2-thiohydantoin | Anticancer (MCF-7) | Varies with substitution | [6] |

| 5-Alkyl | 5-(4-hydroxybenzyl)-2-thiohydantoin esters | Herbicidal | Varies with ester | [7] |

| 5,5-Dialkyl | This compound | To be determined | To be determined | N/A |

Visualizing a Potential Signaling Pathway

The following diagram illustrates the PI3K/AKT pathway, a common target for 5-arylidene-2-thiohydantoin anticancer derivatives.

Caption: PI3K/AKT signaling pathway, a target for some 2-thiohydantoin derivatives.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the discovery and initial characterization of novel 2-thiohydantoin derivatives.

Caption: General workflow for 2-thiohydantoin drug discovery.

Conclusion and Future Perspectives

The 2-thioxoimidazolidin-4-one scaffold remains a fertile ground for the discovery of novel therapeutic agents. While the specific mechanism of action for this compound is yet to be determined, the extensive research on its analogs provides a clear roadmap for its investigation. By leveraging the synthetic and screening protocols outlined in this guide, researchers can systematically explore the biological activities of this and other novel 2-thiohydantoin derivatives. Future work should focus on broad-based screening to identify initial hits, followed by rigorous target deconvolution and mechanistic studies to unlock the full therapeutic potential of this versatile chemical class.

References

-

Aziz, H., Saeed, A., & Simpson, J. (2018). 5,5-Diphenyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate. IUCrData, 3(8), x181010. [Link]

-

Mostafa, A. A., Al-Rahmah, A. N., Kumar, R. S., Manilal, A., & Idhayadhulla, A. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology, 12(3), 290-303. [Link]

-

Synthesis and Biological Activity of 5-aryliden-2-thiohydantoin S-aryl Derivatives. ResearchGate. (n.d.). [Link]

-

Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole-4-one derivatives. Chemical Review and Letters. (n.d.). [Link]

-

Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. ACG Publications. (n.d.). [Link]

-

Synthesis of 5,5-diphenyl-2-thioxoimidazolidin-4-one. ResearchGate. (n.d.). [Link]

-

Tompkins, J. E. (1986). 5,5-Diaryl-2-thiohydantoins and 5,5-diaryl-N3-substituted-2-thiohydantoins as potential hypolipidemic agents. Journal of Medicinal Chemistry, 29(5), 855-859. [Link]

-

Recent Biological Applications and Chemical Synthesis of Thiohydantoins. MDPI. (n.d.). [Link]

-

Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters. MDPI. (n.d.). [Link]

-

Mostafa, A. A., Al-Rahmah, A. N., Kumar, R. S., Manilal, A., & Idhayadhulla, A. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]

-

Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 12(1), 55. [Link]

-

Thiohydantoins: synthetic strategies and chemical reactions. Journal of Sulfur Chemistry, 34(5), 516-558. [Link]

-

Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(11), 1637-1644. [Link]

-

Synthesis, Reactions and Applications of 2-Thiohydantoin. ResearchGate. (n.d.). [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. (n.d.). [Link]

-

Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers’ Combinations. BioMed Research International, 2022, 1-13. [Link]

Sources

- 1. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15998-93-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 15998-93-3 [sigmaaldrich.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 5,5-Diaryl-2-thiohydantoins and 5,5-diaryl-N3-substituted-2-thiohydantoins as potential hypolipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]

- 9. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jchemrev.com [jchemrev.com]

- 11. scialert.net [scialert.net]

The Therapeutic Renaissance of Thiohydantoins: A Technical Guide to a Privileged Scaffold

Abstract

The thiohydantoin scaffold, a sulfur-containing analog of hydantoin, has emerged from the annals of classical organic chemistry to become a cornerstone of modern medicinal chemistry. Its remarkable structural versatility, characterized by multiple sites for substitution, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of a diverse and potent class of bioactive molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of thiohydantoin compounds. We will delve into the causality behind experimental choices in their synthesis and evaluation, offering field-proven insights into their development as anticancer, antimicrobial, antiviral, neuroprotective, and antidiabetic agents.

The Thiohydantoin Core: A Privileged Structure in Drug Discovery

Thiohydantoins are five-membered heterocyclic compounds that are sulfur analogs of hydantoins, where a thiocarbonyl group replaces one or both carbonyl groups.[1] The most pharmacologically significant are the 2-thiohydantoins. The core structure possesses key features that make it a "privileged scaffold" in drug discovery: two hydrogen bond donors, two hydrogen bond acceptors, and multiple positions (N-1, N-3, and C-5) for substitution.[2][3] This allows for the creation of large, diverse chemical libraries with a wide range of biological activities.[4] The nature and position of these substituents profoundly influence the molecule's biological activity and pharmacological profile.[5]

Synthetic Strategies: Building the Thiohydantoin Scaffold

The synthesis of thiohydantoin derivatives has been extensively explored, with numerous classical and modern methodologies available to the medicinal chemist.[6] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthesis from α-Amino Acids

A common and versatile approach involves the reaction of α-amino acids with thiocyanate or isothiocyanate derivatives.[1] This method is advantageous for its use of readily available starting materials.

-

Reaction Setup: In a round-bottom flask, combine the desired α-amino acid (1 equivalent) and thiourea (1.2 equivalents).

-

Heating: Heat the mixture, typically without a solvent, at a temperature sufficient to melt the reagents and initiate the reaction (e.g., 130-150 °C).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 1-2 hours.

-

Work-up: After cooling, the solid reaction mixture is typically dissolved in a suitable solvent (e.g., ethanol) and purified by recrystallization to yield the 2-thiohydantoin derivative. This method is lauded for its simplicity, low cost, and scalability.[7]

Knoevenagel Condensation for 5-Arylidene Derivatives

The Knoevenagel condensation is a powerful tool for introducing an arylidene group at the C-5 position of the thiohydantoin ring.[4][8] This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, the C-5 of the thiohydantoin ring) with an aldehyde or ketone.[9]

-

Reaction Mixture: To a solution of the 2-thiohydantoin (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the desired aromatic aldehyde (1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.

-

Heating: Reflux the reaction mixture for a period of 2-6 hours.

-

Product Isolation: Upon cooling, the 5-arylidene-2-thiohydantoin product often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization.

Caption: Knoevenagel condensation workflow for 5-arylidene-2-thiohydantoin synthesis.

Therapeutic Applications of Thiohydantoin Compounds

The structural versatility of the thiohydantoin scaffold has led to its exploration in a wide array of therapeutic areas.

Anticancer Activity

Thiohydantoin derivatives have demonstrated significant potential as anticancer agents, with several mechanisms of action identified.[10][11]

One of the most notable successes of thiohydantoin-based drug discovery is the development of enzalutamide , an androgen receptor (AR) antagonist for the treatment of castration-resistant prostate cancer (CRPC).[5][12] Enzalutamide binds to the AR with higher affinity than older antiandrogens, inhibiting its nuclear translocation and interaction with DNA.[5]

Caption: Mechanism of action of enzalutamide in prostate cancer cells.

Structure-Activity Relationship (SAR) Insights for AR Antagonists: Extensive SAR studies have revealed key structural features for potent AR antagonism.[13][14] The 4-cyano-3-trifluoromethylphenyl group at the N-3 position is critical for AR binding.[15] Modifications at the N-1 position and the C-5 gem-dimethyl group have been explored to optimize potency and pharmacokinetic properties.[14]

Thiohydantoin derivatives have also been shown to target other critical pathways in cancer progression:

-

AKT/mTOR Signaling: Some derivatives have been found to inhibit the AKT1 and CDK2 proteins, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]

-

Mutant Isocitrate Dehydrogenase (IDH1) Inhibition: Specific 5-substituted 2-thiohydantoin analogs are potent inhibitors of mutant IDH1, an enzyme implicated in gliomas.[5]

-

Topoisomerase Inhibition: Certain 5-biarylidene-thiohydantoins act as potent inhibitors of human DNA topoisomerase I, exhibiting anticancer activity against breast and cervical carcinoma cell lines.[5]

-

Reaction Buffer: Prepare a 50 mM HEPES buffer (pH 7.5) containing 4 mM MgCl₂ and 100 µM NADPH.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the recombinant mutant IDH1 enzyme (100 nM) and varying concentrations of the thiohydantoin inhibitor to the reaction buffer. Incubate for 5 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding α-ketoglutarate (α-KG) to a final concentration of 1 mM.

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to the enzyme activity.

-

Data Analysis: Calculate the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.

Antimicrobial Activity

Thiohydantoin derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[11][16][17] They are generally more effective against Gram-positive bacteria.[18][19] The proposed mechanism of action for some derivatives involves interaction with molecular targets on the cell membrane surface.[20]

Table 1: Antimicrobial Activity of Selected Thiohydantoin Derivatives

| Compound | Organism | MIC (µM) | Reference |

| 1b (from L-alanine) | Staphylococcus epidermidis | 940 | [18] |

| 1b (from L-alanine) | Staphylococcus aureus | 1921 | [18] |

Antiviral Properties

The antiviral potential of thiohydantoin compounds has been investigated against several viruses, including Herpes Simplex Virus (HSV), HIV, and influenza.[10] Some derivatives have been shown to inhibit viral replication.[20][21] Certain thiohydantoin derivatives have also been explored for the treatment of hepatitis C by inhibiting viral replication.[22]

Neuroprotective Effects in Neurodegenerative Diseases

Emerging research suggests a role for thiohydantoin derivatives in the treatment of neurodegenerative diseases.[21]

Certain thiohydantoin derivatives have shown high specific binding to tau aggregates, which form neurofibrillary tangles in the brains of Alzheimer's disease patients.[23][24] These compounds have the potential to be developed as imaging agents for detecting tau pathology or as therapeutic agents to inhibit or destabilize tau aggregates.[11]

Antidiabetic and Anti-inflammatory Applications

Thiohydantoin-based compounds have also shown promise as antidiabetic and anti-inflammatory agents.

-

Antidiabetic Activity: Some derivatives act as insulin sensitizers and enzyme inhibitors, offering potential for the treatment of diabetes.[10]

-

Anti-inflammatory Activity: Thiohydantoin derivatives have demonstrated anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[21]

-

Cell Culture: Culture RAW264.7 murine leukemia cells and stimulate them with lipopolysaccharide (LPS) to induce inflammation and COX-2 expression.

-

Compound Treatment: Treat the LPS-activated cells with varying concentrations of the thiohydantoin derivatives.

-

Nitric Oxide (NO) Production Assay: Measure the production of nitric oxide, a pro-inflammatory mediator, in the cell culture supernatant using the Griess reagent.

-

Cytokine Expression Analysis: Assess the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α using methods like Western blotting or ELISA.

-

Data Analysis: Determine the ability of the compounds to reduce the production of inflammatory mediators.

Future Perspectives and Conclusion

The thiohydantoin scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and diverse biological activities make it a highly attractive starting point for drug development programs. Future research will likely focus on the development of more selective and potent inhibitors for specific molecular targets, the exploration of novel therapeutic applications, and the optimization of pharmacokinetic and pharmacodynamic properties. The journey of thiohydantoin from a simple heterocyclic compound to a clinically validated pharmacophore is a testament to the power of medicinal chemistry in addressing unmet medical needs.

References

- Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). Journal of Chemical Reviews.

- A COMPREHENSIVE REVIEW ON THIOHYDANTOIN: SYNTHESIS, PROPERTIES, AND APPLIC

- Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (2025). Mini-Reviews in Medicinal Chemistry.

- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prost

- A Simple Synthesis of 2-Thiohydantoins†. (n.d.). PMC.

- Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Str

- Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. (2025). Mediterr. J. Chem..

- One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids. (n.d.). NIH.

- A simple synthesis of 2-thiohydantoins. (2006). Molecules.

- Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (2021). Journal of Chemical Reviews.

- Study of the Anticancer and Antimicrobial Biological Activity of a New Series of Thiohydantoin Deriv

- Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. (2025). Scientific Reports.

- Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (2021).

- Synthesis and Antimicrobial Activity of Thiohydantoins Obtained from L-Amino Acids. (2020). Letters in Drug Design & Discovery.

- Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC). (2010). Journal of Medicinal Chemistry.

- Synthesis of certain 5-substituted 2-thiohydantoin derivatives as potential cytotoxic and antiviral agents. (1997). Boll Chim Farm.

- Synthesis and Antimicrobial Activity of Thiohydantoins Obtained

- Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activ

- Synthesis and Antimicrobial Activity of Thiohydantoins Derived from L-Amino Acids | Request PDF. (n.d.).

- Study on molecular anti-tumor mechanism of 2-thiohydantoin derivative based on molecular docking and bioinform

- Rhodanine and Thiohydantoin Derivatives for Detecting Tau Pathology in Alzheimer's Brains. (n.d.). PMC.

- Rhodanine and thiohydantoin derivatives for detecting tau pathology in Alzheimer's brains. (2011). ACS Chemical Neuroscience.

- Rhodanine and Thiohydantoin Derivatives for Detecting Tau Pathology in Alzheimer's Brains. (n.d.).

- Antioxidant and Antimicrobial Activities of Some Novel 2-Thiohydantoin Derivatives. (2025).

- Study on Molecular Anti-tumor Mechanism of 2-Thiohydantoin Derivative based on Molecular Docking and Bioinform

- Hydantoin and thiohydantoin derivatives as antiviral drugs. (n.d.).

- Synthesis of certain 5-substituted 2-thiohydantoin derivatives as potential cytotoxic and antiviral agents. (2025).

- Enzalutamide. (n.d.). Wikipedia.

- Computational screening of Thiohydantoin Derivatives for antitumor activity. (n.d.). RJPT.

- Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. (n.d.). NIH.

- Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. (2025). PubMed.

- The Knoevenagel Condens

- Knoevenagel condens

- Study on molecular anti-tumor mechanism of 2-thiohydantoin derivative based on molecular docking and bioinform

- An improved and practical route for the synthesis of enzalutamide and potential impurities study. (2016).

- Enzalutamide synthesis. (n.d.). ChemicalBook.

- A novel route for the synthesis of androgen receptor antagonist enzalutamide. (2023). RSC Advances.

- Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases by 2-thiohydantoin compounds. (n.d.). PMC.

- CN112645880A - Synthetic method of enzalutamide. (n.d.).

- Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfin

- An Improved Protocol for Synthesis of 3-Substituted 5-Arylidene-2-thiohydantoins: Two-step Procedure Alternative to Classical Methods | Request PDF. (2025).

- Knoevenagel Condens

Sources

- 1. Study on Molecular Anti-tumor Mechanism of 2-Thiohydantoin Derivative based on Molecular Docking and Bioinformatic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases by 2-thiohydantoin compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN112645880A - Synthetic method of enzalutamide - Google Patents [patents.google.com]

- 7. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]

- 8. organicreactions.org [organicreactions.org]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

- 11. Rhodanine and Thiohydantoin Derivatives for Detecting Tau Pathology in Alzheimer’s Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzalutamide synthesis - chemicalbook [chemicalbook.com]

- 14. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jchemrev.com [jchemrev.com]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of certain 5-substituted 2-thiohydantoin derivatives as potential cytotoxic and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. EP2664616A1 - Hydantoin and thiohydantoin derivatives as antiviral drugs - Google Patents [patents.google.com]

- 23. helda.helsinki.fi [helda.helsinki.fi]

- 24. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 5,5-Dimethyl-2-thioxoimidazolidin-4-one: From Discovery to Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-2-thioxoimidazolidin-4-one, a heterocyclic compound belonging to the thiohydantoin class, represents a significant scaffold in medicinal chemistry and organic synthesis. Its structural rigidity, coupled with the presence of key functional groups—a thiourea moiety, an amide bond, and a quaternary carbon—renders it a versatile building block for the development of a wide array of biologically active molecules. This guide provides a comprehensive overview of the discovery and history of this compound, delving into the foundational synthetic methodologies that have paved the way for its contemporary applications. We will explore the chemical logic behind its synthesis, present detailed experimental protocols, and offer insights into its chemical properties and reactivity.

I. Discovery and Historical Context: A Tale of Two Heterocycles

The history of this compound is intrinsically linked to its oxygen analog, 5,5-dimethylhydantoin. The early 20th century witnessed significant advancements in the synthesis of hydantoin derivatives, most notably through the work of Hans Theodor Bucherer and Hermann Bergs.

The Genesis: The Bucherer-Bergs Synthesis of Hydantoins

The Bucherer-Bergs reaction, first patented by Bergs in 1929 and later refined by Bucherer, provided a remarkably efficient one-pot method for the synthesis of 5,5-disubstituted hydantoins from ketones.[1] The first reported formation of 5,5-dimethylhydantoin, however, dates back to 1905 by Ciamician and Silber, who observed its formation from a mixture of acetone and hydrocyanic acid exposed to sunlight over several months.[2][3] The Bucherer-Bergs reaction, however, offered a more practical and general route.

This multicomponent reaction involves the treatment of a ketone (in this case, acetone) with an alkali metal cyanide (such as potassium cyanide) and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization to form the hydantoin ring.

Figure 1: Conceptual workflow of the Bucherer-Bergs reaction for the synthesis of 5,5-dimethylhydantoin.

The ready availability of 5,5-dimethylhydantoin through this robust synthesis set the stage for the exploration of its derivatives, including the corresponding thio-analog.

The Emergence of the Thio-Analog

While a definitive first synthesis of this compound is not prominently documented in easily accessible historical records, its preparation would have logically followed the development of general methods for thiohydantoin synthesis. Early methods for preparing 2-thiohydantoins often involved the reaction of α-amino acids with thiocyanates or isothiocyanates.